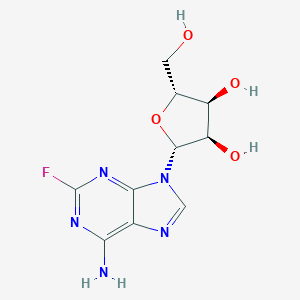

2-Fluoroadenosine

説明

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUBKKRHXORPQB-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163252 | |

| Record name | 2-Fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193876 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

146-78-1 | |

| Record name | 2-Fluoroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroadenosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04441 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S67290CRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antiviral Activity of 2-Fluoroadenosine Analogs Against HIV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of potent antiretroviral therapies. Among the various classes of antiretrovirals, nucleoside reverse transcriptase inhibitors (NRTIs) have been a cornerstone of treatment regimens. This technical guide delves into the antiviral activity of a potent 2-fluoroadenosine analog, 4′-ethynyl-2-fluoro-2′-deoxyadenenosine (EFdA), also known as Islatravir (MK-8591). EFdA is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI) that has demonstrated exceptional potency against both wild-type and drug-resistant HIV strains.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

EFdA exerts its anti-HIV activity through a multi-faceted inhibition of the HIV-1 reverse transcriptase (RT).[3][4] Unlike traditional NRTIs that act as chain terminators, EFdA, possessing a 3'-hydroxyl group, functions as a nucleoside reverse transcriptase translocation inhibitor.[1][5]

Intracellular Activation

Upon entry into the host cell, EFdA is efficiently phosphorylated by cellular kinases to its active triphosphate form, EFdA-triphosphate (EFdA-TP).[6] This activation is a critical step for its antiviral activity. The presence of a 3'-OH group enhances its recognition by cellular deoxycytidine kinase, contributing to the efficient production of EFdA-TP.[3]

Inhibition of HIV-1 Reverse Transcriptase

EFdA-TP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation by HIV-1 RT.[7] Once incorporated into the growing viral DNA chain, the 4′-ethynyl group of EFdA-monophosphate (EFdA-MP) sterically hinders the translocation of the primer grip of the reverse transcriptase, effectively halting further DNA synthesis.[7][8] This unique mechanism of "translocation inhibition" is distinct from the immediate chain termination seen with many other NRTIs.[5] Furthermore, EFdA-TP can also induce delayed chain termination.[3]

Quantitative Antiviral Activity

EFdA has demonstrated potent antiviral activity against a wide range of HIV-1 subtypes, including those resistant to currently approved NRTIs. Its efficacy is typically measured by the 50% effective concentration (EC50), while its safety is assessed by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window.

| Compound | HIV-1 Strain | Cell Type | EC50 | CC50 | Selectivity Index (SI) | Reference |

| EFdA (Islatravir) | HIV-1JR-CSF | PBMCs | 0.25 nM | >46,000 nM | 184,000 | [9] |

| EFdA (Islatravir) | Wild-Type (Mean of 12 clinical isolates) | PBMCs | 0.19 - 0.53 nM | >10,000 nM | >18,868 - >52,632 | [9] |

| EFdA (Islatravir) | HIV-1IIIB | MT4 cells | 0.073 nM (73 pM) | >10,000 nM | >136,986 | [6] |

| EFdA (Islatravir) | HIV-2EHO | MT4 cells | 0.098 nM (98 pM) | >10,000 nM | >102,041 | [6] |

| EFdA (Islatravir) | HIV-1NL4-3 | Activated PBMCs | ~50 pM | Not Reported | Not Reported | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity and cytotoxicity of this compound analogs like EFdA.

Anti-HIV Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to inhibit HIV-1 replication in primary human cells.

Materials:

-

Phytohemagglutinin (PHA)-stimulated PBMCs from healthy donors

-

Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

-

Recombinant human interleukin-2 (IL-2)

-

HIV-1 stock (e.g., HIV-1JR-CSF)

-

Test compound (EFdA)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Triton X-100

Procedure:

-

PBMC Preparation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 2-3 days in complete RPMI 1640 medium supplemented with IL-2.

-

Compound Dilution: Prepare a serial dilution of the test compound (EFdA) in complete RPMI 1640 medium.

-

Infection: Plate the PHA-stimulated PBMCs at a density of 1 x 105 cells/well in a 96-well plate. Add the diluted test compound to the wells. Infect the cells with a pre-titered amount of HIV-1 stock. Include control wells with no compound (virus control) and no virus (cell control).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7 days.

-

p24 Antigen Quantification: On day 7, collect the culture supernatants. Lyse the cells with Triton X-100 to release intracellular p24 antigen.[10]

-

ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[11][12][13]

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This cell-free assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Colorimetric HIV-1 RT Assay Kit (containing reaction buffer, dNTPs, template/primer, and detection reagents)

-

Test compound (EFdA)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare the reaction mixture according to the kit manufacturer's instructions. This typically includes a buffer, dNTPs, and a template-primer hybrid (e.g., poly(A)·oligo(dT)).

-

Compound Dilution: Prepare serial dilutions of the test compound.

-

RT Reaction: In a microplate, combine the reaction mixture, recombinant HIV-1 RT, and the diluted test compound. Include a positive control (known RT inhibitor) and a negative control (no inhibitor).

-

Incubation: Incubate the plate at 37°C for 1 hour to allow for the reverse transcription reaction to proceed.

-

Detection: Stop the reaction and detect the newly synthesized DNA using the colorimetric detection system provided in the kit. This often involves the incorporation of labeled nucleotides (e.g., DIG-dUTP and Biotin-dUTP) and subsequent detection with an anti-DIG-peroxidase conjugate and a colorimetric substrate.[14][15][16]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the negative control. Determine the IC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to host cells.

Materials:

-

Host cell line (e.g., CEM-GXR cells)

-

Complete cell culture medium

-

Test compound (EFdA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a control with no compound.

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 7 days).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[17][18][19][20]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. Determine the CC50 value from the dose-response curve.

Cellular Signaling Pathways

The primary mechanism of action of EFdA is the direct inhibition of HIV-1 reverse transcriptase. As a nucleoside analog, its activation relies on cellular phosphorylation pathways.[6] While the direct impact of EFdA on other cellular signaling pathways has not been extensively reported, it is important to consider that all NRTIs can potentially have off-target effects. For instance, some NRTIs have been associated with mitochondrial toxicity due to the inhibition of mitochondrial DNA polymerase gamma. However, EFdA has shown a high selectivity for HIV-1 RT over human DNA polymerases, suggesting a lower potential for such off-target effects.[3][9] Further research is warranted to fully elucidate any potential interactions of EFdA with other cellular signaling cascades.

Conclusion

4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA, Islatravir) is a highly potent nucleoside reverse transcriptase translocation inhibitor with a unique mechanism of action that confers significant activity against both wild-type and drug-resistant HIV.[1][2] Its high potency, favorable safety profile, and distinct resistance profile make it a promising candidate for both HIV treatment and prevention. The experimental protocols detailed in this guide provide a framework for the continued evaluation of EFdA and other novel this compound analogs in the pursuit of more effective antiretroviral therapies.

References

- 1. Islatravir - Wikipedia [en.wikipedia.org]

- 2. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) inhibits HIV-1 reverse transcriptase with multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Islatravir - Santiago lab [santiago-lab.com]

- 6. EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine, MK-8591): A Novel HIV-1 Reverse Transcriptase Translocation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Investigation of Resistance to Islatravir Conferred by Mutations in HIV-1 Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral administration of the nucleoside EFdA (4'-ethynyl-2-fluoro-2'-deoxyadenosine) provides rapid suppression of HIV viremia in humanized mice and favorable pharmacokinetic properties in mice and the rhesus macaque. | Experimental Medicine [experimentalmedicine.ucsf.edu]

- 10. hiv.lanl.gov [hiv.lanl.gov]

- 11. 2.7. HIV-1 replication suppression assay [bio-protocol.org]

- 12. HIV-1 replication suppression assay. [bio-protocol.org]

- 13. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4.5. HIV-1 RT Assay [bio-protocol.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. MTT (Assay protocol [protocols.io]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoroadenosine for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of 2-Fluoroadenosine, a crucial nucleoside analog in biomedical research. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate its preparation and downstream applications.

Chemical Synthesis of this compound

A reliable and scalable synthetic route to this compound initiates from the readily available starting material, guanosine. The multi-step synthesis involves protection of the ribose hydroxyl groups, conversion of the guanine base to a 2-fluoro-6-aminopurine scaffold, and final deprotection. The overall workflow is depicted below.

Experimental Protocols

Step 1: Acetylation of Guanosine

This step protects the hydroxyl groups of the ribose moiety as acetates, preventing side reactions in subsequent steps.

-

Materials: Guanosine, Acetic Anhydride, Pyridine.

-

Procedure:

-

Suspend guanosine (1 equivalent) in pyridine.

-

Add acetic anhydride (excess, e.g., 5-10 equivalents) dropwise at 0 °C.[1]

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2',3',5'-Tri-O-acetylguanosine.

-

Step 2: Chlorination of 2',3',5'-Tri-O-acetylguanosine

The 6-oxo group of the guanine base is converted to a chloro group, a better leaving group for the subsequent azidation.

-

Materials: 2',3',5'-Tri-O-acetylguanosine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.

-

Procedure:

-

Dissolve 2',3',5'-Tri-O-acetylguanosine (1 equivalent) in phosphorus oxychloride.

-

Add N,N-dimethylaniline (catalytic amount) and heat the mixture at reflux.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize with a base (e.g., concentrated ammonia solution) and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase to obtain 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.[2]

-

Step 3: Azidation of the Chlorinated Intermediate

The 6-chloro group is displaced by an azide group.

-

Materials: 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, Sodium azide (NaN₃), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the chlorinated intermediate (1 equivalent) in DMF.

-

Add sodium azide (excess, e.g., 3-5 equivalents) and heat the reaction mixture.

-

After the reaction is complete (TLC), cool the mixture and pour it into water.

-

Extract the product, wash the organic layer, dry, and concentrate to yield 2-Amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.[3]

-

Step 4: Schiemann Reaction for Fluorination

This is a key step where the 2-amino group is converted to a fluorine atom via a diazonium salt intermediate.

-

Materials: 2-Amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, Tetrafluoroboric acid (HBF₄), Sodium nitrite (NaNO₂).

-

Procedure:

-

Dissolve the azido intermediate (1 equivalent) in a solution of HBF₄ in a suitable solvent at low temperature (e.g., 0 °C).

-

Add a solution of sodium nitrite in water dropwise to form the diazonium tetrafluoroborate salt.

-

Isolate the salt and thermally decompose it to introduce the fluorine atom, yielding 6-Azido-2-fluoro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine. The yield for this step is reported to be around 80% after optimization.[4]

-

Step 5: Catalytic Hydrogenation

The 6-azido group is reduced to an amino group.

-

Materials: 6-Azido-2-fluoro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, Palladium on carbon (Pd/C), Hydrogen gas (H₂), Methanol.

-

Procedure:

-

Dissolve the fluorinated azido intermediate in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Step 6: Deacetylation

The acetyl protecting groups on the ribose are removed to yield the final product.

-

Materials: Crude product from Step 5, Methanolic ammonia.

-

Procedure:

-

Dissolve the crude product in methanolic ammonia.[5]

-

Stir the solution at room temperature until deacetylation is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Quantitative Data Summary

| Step | Starting Material | Product | Typical Yield | Reference |

| 1. Acetylation | Guanosine | 2',3',5'-Tri-O-acetylguanosine | High | [1] |

| 2. Chlorination | 2',3',5'-Tri-O-acetylguanosine | 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | Good | [2] |

| 3. Azidation | 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | 2-Amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | High | [3] |

| 4. Schiemann Reaction | 2-Amino-6-azido-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | 6-Azido-2-fluoro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | ~80% | [4] |

| 5. Catalytic Hydrogenation | 6-Azido-2-fluoro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | 2-Fluoroadenine-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl) | High | |

| 6. Deacetylation | 2-Fluoroadenine-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl) | This compound | Good | [5] |

| Overall | Guanosine | This compound | ~74% | [4] |

Purification of this compound

Purification of the final product is critical to remove any remaining starting materials, intermediates, and byproducts. A combination of chromatography and crystallization is typically employed.

Purification Workflow

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating nucleoside analogs based on their hydrophobicity.

-

Column: A C18 stationary phase is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

-

Mobile Phase: A gradient of a polar solvent (e.g., water or aqueous buffer like ammonium acetate) and a less polar organic solvent (e.g., acetonitrile or methanol).

-

Exemplary Gradient:

-

Start with a high percentage of the aqueous phase.

-

Gradually increase the percentage of the organic solvent to elute more hydrophobic impurities.

-

Hold at a high organic phase concentration to elute any strongly retained compounds.

-

Return to the initial conditions to re-equilibrate the column.

-

-

Detection: UV detection at a wavelength where purine nucleosides absorb strongly (e.g., 260 nm).

-

Procedure:

-

Dissolve the crude this compound in a small amount of the initial mobile phase.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient program and collect fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Crystallization

Crystallization is an effective final purification step to obtain a highly pure, crystalline solid.

-

Solvent System: A common strategy is to dissolve the compound in a "good" solvent in which it is highly soluble and then add a "poor" solvent in which it is sparingly soluble to induce crystallization. For a polar molecule like this compound, a polar protic solvent like ethanol or methanol as the good solvent and a less polar solvent like diethyl ether or hexane as the poor solvent could be effective.[8]

-

Procedure:

-

Dissolve the purified this compound from HPLC in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

Slowly cool the solution to room temperature.

-

If crystals do not form, slowly add a poor solvent (e.g., diethyl ether) until the solution becomes slightly turbid.

-

Allow the solution to stand undisturbed to allow for slow crystal growth.

-

Collect the crystals by filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~8.3 (s, 1H, H-8) | ~158 (d, J=20 Hz, C-2) |

| ~7.8 (br s, 2H, NH₂) | ~152 (s, C-6) |

| ~6.0 (d, 1H, H-1') | ~150 (s, C-4) |

| ~5.5-5.9 (m, 3H, OH) | ~118 (s, C-5) |

| ~4.6 (m, 1H, H-2') | ~87 (d, C-1') |

| ~4.1 (m, 1H, H-3') | ~85 (d, C-4') |

| ~3.9 (m, 1H, H-4') | ~73 (d, C-2') |

| ~3.5-3.7 (m, 2H, H-5') | ~70 (d, C-3') |

| ~61 (t, C-5') |

Note: Approximate chemical shifts are provided. Actual values may vary slightly.[9][10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.

-

Expected Molecular Ion: For C₁₀H₁₂FN₅O₄, the expected [M+H]⁺ is approximately 286.09 g/mol .

-

Fragmentation Pattern: In ESI-MS/MS, characteristic fragmentation includes the cleavage of the glycosidic bond, leading to the loss of the ribose sugar (a neutral loss of 132 Da) and the formation of a fragment corresponding to the 2-fluoroadenine base.[11]

Biological Context: Signaling Pathways

This compound, as an adenosine analog, exerts its biological effects by interacting with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These are G protein-coupled receptors that modulate various downstream signaling cascades.

Adenosine Receptor Signaling

Activation of A₁ and A₃ receptors typically leads to the inhibition of adenylyl cyclase via Gᵢ, resulting in decreased intracellular cAMP levels. Conversely, A₂ₐ and A₂ₑ receptor activation stimulates adenylyl cyclase through Gₛ, leading to an increase in cAMP. Additionally, A₂ₑ and A₃ receptors can couple to Gₒ to activate phospholipase C, which in turn increases intracellular inositol trisphosphate (IP₃), diacylglycerol (DAG), and calcium (Ca²⁺) levels. The specific cellular response to this compound will depend on the expression profile of these receptors in the target cells.

References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2′-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2′-O-methyl RNA/RNA heteroduplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [The preparative method for this compound synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective and facile deacetylation of pentacyclic triterpenoid under methanolic ammonia condition and unambiguous NMR analysis [html.rhhz.net]

- 6. jocpr.com [jocpr.com]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. vibgyorpublishers.org [vibgyorpublishers.org]

- 10. scienceopen.com [scienceopen.com]

- 11. lifesciencesite.com [lifesciencesite.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 2-Fluoroadenosine

This technical guide provides a comprehensive overview of the cellular uptake, metabolism, and mechanism of action of this compound (F-Ado), a synthetic purine nucleoside analog. This document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological properties and experimental investigation of this compound.

Introduction

This compound is a fluorinated adenosine analog with demonstrated antitumor and antiviral properties.[1] Like other nucleoside analogs, its therapeutic efficacy is contingent upon its transport into target cells and subsequent intracellular metabolic activation. The introduction of a fluorine atom at the 2-position of the adenine base enhances its biological stability and alters its interaction with key cellular enzymes, leading to potent cytotoxic and cytostatic effects. This guide details the molecular journey of this compound from the extracellular space to its ultimate incorporation into cellular macromolecules, leading to the disruption of vital cellular processes.

Cellular Uptake of this compound

The entry of this compound into cells is a critical first step for its biological activity. As a nucleoside analog, it utilizes the cell's natural nucleoside transport systems. Eukaryotic cells possess two main families of nucleoside transporters: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[2]

-

Equilibrative Nucleoside Transporters (ENTs): These transporters, including hENT1 and hENT2, facilitate the bidirectional movement of nucleosides across the cell membrane, driven by the concentration gradient.[2]

-

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent co-transporters that move nucleosides into the cell against their concentration gradient.[2] The related compound clofarabine is known to enter cells via hENT1, hENT2, and hCNT2.[3]

The specific transporters and their relative contributions to this compound uptake can vary depending on the cell type.

Quantitative Data on Cellular Uptake

Quantitative data on the specific affinity of this compound for individual transporter subtypes is not extensively detailed in the provided search results. However, uptake can be quantified experimentally using radiolabeled compounds.

| Parameter | Value | Cell Type/System | Citation |

| Uptake Mechanism | Facilitated and Active Transport | General Eukaryotic Cells | [2] |

| Potential Transporters | hENT1, hENT2, CNTs | General Eukaryotic Cells | [2][3] |

| Experimental Tracer | 2-[18F]fluoroadenosine (2-[18F]FAD) | N/A | [4] |

Intracellular Metabolism

Once inside the cell, this compound undergoes a series of enzymatic conversions to become pharmacologically active. This metabolic activation is a multi-step phosphorylation cascade, primarily leading to the formation of the triphosphate analog, which is the main cytotoxic agent.

The key metabolic steps are:

-

Phosphorylation to Monophosphate: this compound is first phosphorylated to this compound 5'-monophosphate (F-AMP). In related analogs like clofarabine, this step is catalyzed by deoxycytidine kinase (dCK).[3]

-

Conversion to Diphosphate and Triphosphate: F-AMP is further phosphorylated to this compound 5'-diphosphate (F-ADP) and subsequently to the active metabolite, this compound 5'-triphosphate (F-ATP).[5]

-

Formation of F-cAMP: In cytotoxic lymphocytes, this compound can also be converted to this compound 3':5'-monophosphate (F-cAMP), a cyclic monophosphate analog.[5]

-

Cleavage to 2-Fluoroadenine: The 2'-deoxy version of this compound can be cleaved by purine nucleoside phosphorylase (PNP) to release the toxic base, 2-fluoroadenine (FAde).[1]

The accumulation of F-ATP within the cell is a critical event, leading to a corresponding depletion of the natural ATP pool.[5] This disruption of cellular energy balance contributes significantly to the compound's cytotoxicity.

Quantitative Data on Metabolism

The metabolic conversion of this compound is rapid and dose-dependent.

| Metabolite | Observation | Cell Type | Citation |

| F-ATP | Rapid, dose-dependent formation; leads to reciprocal depletion of ATP. | Cytotoxic Lymphocytes | [5] |

| F-cAMP | Formation is enhanced by phosphodiesterase inhibitors (e.g., Ro 20-1724). | Cytotoxic Lymphocytes | [5] |

| Incorporation | Preferentially incorporated into DNA over RNA. | CCRF-CEM Lymphoblastoid Cells | [6] |

Experimental Protocols

This section outlines methodologies for studying the uptake and metabolism of this compound.

Cellular Uptake Assay

This protocol is designed to quantify the rate of this compound transport into cells.

-

Cell Culture: Plate cells (e.g., CCRF-CEM) in 24-well plates and grow to ~80-90% confluency.

-

Preparation: Aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Initiate Uptake: Add transport buffer containing a known concentration of radiolabeled this compound (e.g., 2-[18F]FAD). For competitive inhibition studies, co-incubate with known transport inhibitors.

-

Time Points: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Terminate Uptake: Stop the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer containing a high concentration of non-labeled adenosine (stop solution).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Measure the radioactivity in the cell lysate using a scintillation counter. Measure total protein concentration using a BCA or Bradford assay for normalization.

-

Data Analysis: Calculate the uptake rate in pmol/mg protein/min.

Intracellular Metabolite Analysis using HPLC

This protocol describes the extraction and quantification of this compound and its phosphorylated metabolites.

-

Cell Treatment: Treat cultured cells with this compound at the desired concentration and for various durations.

-

Metabolite Extraction:

-

Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a cold extraction solvent (e.g., 60% methanol or 0.5 M perchloric acid).

-

Scrape the cells and collect the cell suspension.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the metabolites.

-

If using perchloric acid, neutralize the extract with potassium hydroxide.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase or a strong anion-exchange column).

-

Use a gradient elution method with appropriate mobile phases (e.g., phosphate buffers with an acetonitrile gradient).

-

Detect the metabolites using a UV detector at an appropriate wavelength (e.g., 260 nm).

-

-

Quantification: Quantify the peaks by comparing their area to a standard curve generated from known concentrations of this compound, F-AMP, F-ADP, and F-ATP.

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Conclusion

This compound is a potent nucleoside analog whose cellular activity is governed by its efficient uptake via nucleoside transporters and its subsequent multi-step metabolic activation. The primary active metabolite, F-ATP, exerts its cytotoxic effects by interfering with nucleic acid synthesis and depleting cellular energy stores. Understanding these fundamental pharmacological processes is crucial for the rational design of therapeutic strategies and for the development of novel fluorinated nucleosides with improved efficacy and selectivity. The experimental protocols provided in this guide offer a framework for researchers to investigate these mechanisms in various cellular contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Who Is Who in Adenosine Transport [frontiersin.org]

- 3. Clofarabine - Wikipedia [en.wikipedia.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. This compound 3':5'-monophosphate. A metabolite of this compound in mouse cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of 2-Fluoroadenosine in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroadenosine is a potent purine nucleoside analog that plays a critical role as an antimetabolite, primarily in the context of cancer chemotherapy. While toxic in its base form, its clinical utility is realized through the administration of its prodrug, fludarabine phosphate. Following systemic administration, fludarabine is rapidly converted to its active nucleoside form, 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A), which is the focus of this guide's metabolic analysis. F-ara-A is subsequently phosphorylated intracellularly to its active triphosphate metabolite, 2-fluoro-ara-ATP (F-ara-ATP), which exerts its cytotoxic effects by disrupting critical steps in purine metabolism and DNA synthesis. This technical guide provides an in-depth exploration of the metabolic pathways, mechanisms of action, and experimental considerations of this compound, tailored for professionals in biomedical research and drug development.

Metabolic Activation of this compound

The clinical application of this compound is primarily through its prodrug, fludarabine phosphate. This compound undergoes a two-step activation process to become a potent inhibitor of DNA synthesis.

-

Dephosphorylation to F-ara-A: Following intravenous administration, fludarabine phosphate is rapidly dephosphorylated in the plasma to its nucleoside form, 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A).[1][2] This allows for transport into the target cells.

-

Intracellular Phosphorylation to F-ara-ATP: Once inside the cell, F-ara-A is phosphorylated by deoxycytidine kinase (dCK) to the monophosphate form (F-ara-AMP).[2][3] This is the rate-limiting step in the activation process.[2] Subsequent phosphorylations by other kinases lead to the formation of the active triphosphate metabolite, 2-fluoro-ara-ATP (F-ara-ATP).[1][2]

Mechanism of Action: Interference with Purine Metabolism and DNA Synthesis

The cytotoxicity of this compound is mediated by its active triphosphate metabolite, F-ara-ATP, which targets several key enzymes involved in DNA synthesis and repair.[1][2][4]

-

Inhibition of DNA Polymerases: F-ara-ATP competitively inhibits DNA polymerases α and ε, which are crucial for DNA replication.[1][5] Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA synthesis.[4][5]

-

Inhibition of Ribonucleotide Reductase: F-ara-ATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[1][4] This action depletes the intracellular pool of deoxynucleotides, further hindering DNA synthesis.

-

Inhibition of DNA Primase and Ligase: F-ara-ATP also inhibits DNA primase, which synthesizes RNA primers necessary for the initiation of DNA replication, and DNA ligase, which joins DNA fragments.[1][2]

-

Incorporation into RNA: F-ara-ATP can also be incorporated into RNA, leading to inhibition of transcription and RNA processing, which contributes to its cytotoxic effects.[2][4]

The culmination of these inhibitory actions is the induction of apoptosis, or programmed cell death, particularly in rapidly dividing cancer cells.[4]

Quantitative Data

The cytotoxic and inhibitory activities of this compound (via fludarabine and F-ara-ATP) have been quantified in various studies.

| Compound | Cell Line/Enzyme | Assay | Value | Reference |

| Fludarabine | RPMI 8226 (Multiple Myeloma) | Proliferation | IC50: 1.54 µg/mL | [4][6] |

| Fludarabine | MM.1S (Multiple Myeloma) | Proliferation | IC50: 13.48 µg/mL | [4][6] |

| Fludarabine | MM.1R (Multiple Myeloma) | Proliferation | IC50: 33.79 µg/mL | [4][6] |

| Fludarabine | U266 (Multiple Myeloma) | Proliferation | IC50: 222.2 µg/mL | [4][6] |

| Fludarabine | A549 (Lung Carcinoma) | Cytotoxicity (MTT) | IC50: 47.44 µM | [2] |

| Fludarabine | CCRF-CEM (Leukemia) | Cytotoxicity (MTT) | IC50: 19.49 µM | [2] |

| Fludarabine | HCT-116 (Colon Carcinoma) | Cytotoxicity (SRB) | IC50: 6.6 µM | [2] |

| F-ara-ATP | DNA Polymerase α | Inhibition | IC50: 1.6 µM | [5] |

| F-ara-ATP | DNA Polymerase ε | Inhibition | IC50: 1.3 µM | [5] |

| F-ara-ATP | DNA Polymerase γ | Inhibition | IC50: 44 µM | [5] |

| F-ara-ATP | DNA Polymerase β | Inhibition | IC50: 24 µM | [5] |

| Clinical Trial Data (Fludarabine in Chronic Lymphocytic Leukemia - CLL) | |

| Regimen | Response Rate |

| Fludarabine Monotherapy (Weekly low-dose) | Overall Response: 24% (15% Complete Remission, 9% Partial Remission) |

| Fludarabine, Cyclophosphamide, Rituximab (FCR) | Overall Response: 92.8% (70.4% Clinical Complete Response) |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., RPMI 8226, A549) in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of fludarabine (e.g., 0-64 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[7] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Measurement of Intracellular F-ara-ATP Concentration

This protocol provides a general outline for quantifying the active metabolite of this compound within cells.

-

Cell Culture and Treatment: Culture leukemic lymphocytes and incubate them with F-ara-A at various concentrations and for different durations.[8]

-

Cell Lysis and Extraction: After incubation, wash the cells to remove extracellular drug and then lyse the cells using an acid extraction method (e.g., with perchloric acid) to release intracellular nucleotides.[8]

-

Neutralization: Neutralize the acid extracts.

-

Chromatographic Separation: Separate the nucleotides in the cell extract using high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the amount of F-ara-ATP by comparing the peak area to a standard curve of known F-ara-ATP concentrations. The concentration is typically expressed as µM or pmol/10^6 cells.[8]

Therapeutic Applications and Clinical Significance

Fludarabine is a cornerstone in the treatment of various hematological malignancies.[3]

-

Chronic Lymphocytic Leukemia (CLL): Fludarabine has demonstrated high efficacy in treating CLL, yielding superior response rates compared to older alkylating agents like chlorambucil.[3][9]

-

Non-Hodgkin's Lymphoma (NHL): It is used in combination with other chemotherapeutic agents such as cyclophosphamide and rituximab for the treatment of indolent NHL.[3]

-

Acute Myeloid Leukemia (AML): As part of regimens like FLAG (fludarabine, cytarabine, and G-CSF), it is used in the management of AML.[3]

Toxicity and Adverse Effects

The potent cytotoxic nature of this compound also leads to significant side effects, primarily due to its impact on rapidly dividing healthy cells.

-

Myelosuppression: A major dose-limiting toxicity is the suppression of bone marrow function, leading to neutropenia, thrombocytopenia, and anemia.[3]

-

Immunosuppression: Fludarabine causes profound lymphopenia, increasing the risk of opportunistic infections.[3]

Conclusion

This compound, delivered as its prodrug fludarabine, is a powerful antimetabolite that significantly impacts purine metabolism. Its conversion to the active triphosphate, F-ara-ATP, allows it to effectively inhibit multiple key enzymes involved in DNA synthesis and repair, ultimately leading to apoptosis in cancer cells. This multifaceted mechanism of action has established fludarabine as a crucial therapeutic agent in the treatment of various hematological malignancies. A thorough understanding of its metabolic pathways, mechanisms of action, and associated toxicities is essential for its optimal clinical use and for the development of next-generation purine analogs with improved therapeutic indices.

References

- 1. Phase II clinical trial of fludarabine in chronic lymphocytic leukemia on a weekly low-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fludarabine - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Fludarabine | nucleic acid synthesis inhibitor | TargetMol [targetmol.com]

- 8. Cellular pharmacology of fludarabine triphosphate in chronic lymphocytic leukemia cells during fludarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic lymphocytic leukemia - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Structural Analysis and Conformation of 2-Fluoroadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenosine (2-FA), a synthetic purine nucleoside analog, has garnered significant interest in the fields of biochemistry and medicinal chemistry. Its structural modification—the substitution of a hydrogen atom with fluorine at the 2-position of the adenine base—confers unique physicochemical properties that influence its biological activity. This technical guide provides a comprehensive overview of the structural analysis and conformational landscape of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of analytical workflows. Understanding the three-dimensional structure and conformational dynamics of 2-FA is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics.

Structural and Conformational Analysis of this compound

The conformation of a nucleoside is primarily defined by three key features: the pucker of the ribose ring, the orientation of the glycosidic bond, and the conformation of the exocyclic hydroxymethyl group. The introduction of a highly electronegative fluorine atom at the 2-position of the adenine base in this compound can significantly influence these conformational parameters through steric and electronic effects.

Ribose Pucker

The furanose ring of the ribose moiety in nucleosides is not planar and exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North). The fluorine atom at the 2-position of the purine base can influence this equilibrium. While the C2'-endo conformation is commonly observed for deoxyribonucleosides in B-form DNA, the C3'-endo pucker is characteristic of ribonucleosides in A-form RNA. Studies on fluorinated nucleosides suggest that the electronegativity of the fluorine atom can favor a C3'-endo pucker.

Glycosidic Bond Torsion Angle (χ)

The glycosidic bond (N9-C1') connects the adenine base to the ribose sugar. Rotation around this bond determines the relative orientation of the base with respect to the sugar, which is described by the torsion angle χ (O4'-C1'-N9-C4 for purines). The two predominant conformations are syn, where the base is positioned over the ribose ring, and anti, where the base is directed away from the sugar. For most purine nucleosides, the anti conformation is sterically favored.

Conformational Data from X-ray Crystallography

To provide a quantitative understanding of the conformation of this compound, structural data from protein-ligand crystal structures deposited in the Protein Data Bank (PDB) were analyzed. The following table summarizes the key conformational parameters for 2-FA when bound to various enzymes. It is important to note that the protein environment can influence the observed conformation.

| Parameter | PDB ID: 1PK9 | PDB ID: 4UBE |

| Ribose Pucker | ||

| Phase Angle (P) | 155.8° | 162.5° |

| Puckering Amplitude (ν_max) | 35.2° | 38.1° |

| Conformation | C2'-endo (South) | C2'-endo (South) |

| Glycosidic Torsion Angle (χ) | -175.4° | -168.9° |

| Conformation | anti | anti |

| Backbone Torsion Angles | ||

| α (O3'-P-O5'-C5') | - | - |

| β (P-O5'-C5'-C4') | - | - |

| γ (O5'-C5'-C4'-C3') | 52.1° | 48.7° |

| δ (C5'-C4'-C3'-O3') | 142.3° | 145.1° |

| ε (C4'-C3'-O3'-P) | - | - |

| ζ (C3'-O3'-P-O5') | - | - |

Note: The torsion angles α, β, ε, and ζ are not applicable as this compound is not part of a polynucleotide chain in these structures.

The analysis of the crystal structure of the closely related compound, 2-fluoroadenine, provides insight into the geometry of the purine base itself.

| Parameter | 2-Fluoroadenine |

| Bond Lengths (Å) | |

| N1-C2 | 1.345 |

| C2-N3 | 1.318 |

| N3-C4 | 1.347 |

| C4-C5 | 1.378 |

| C5-C6 | 1.411 |

| C6-N1 | 1.340 |

| C5-N7 | 1.385 |

| N7-C8 | 1.311 |

| C8-N9 | 1.371 |

| N9-C4 | 1.372 |

| C2-F2 | 1.348 |

| C6-N6 | 1.339 |

| **Bond Angles (°) ** | |

| C6-N1-C2 | 118.3 |

| N1-C2-N3 | 125.2 |

| C2-N3-C4 | 111.4 |

| N3-C4-C5 | 127.8 |

| C4-C5-C6 | 117.3 |

| C5-C6-N1 | 119.9 |

| C6-C5-N7 | 110.4 |

| C5-N7-C8 | 104.2 |

| N7-C8-N9 | 113.8 |

| C8-N9-C4 | 105.8 |

| N9-C4-C5 | 105.8 |

| N1-C6-N6 | 119.1 |

| C5-C6-N6 | 121.0 |

| F2-C2-N1 | 117.0 |

| F2-C2-N3 | 117.8 |

Experimental Protocols

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule. The following is a generalized protocol for the structural determination of a small molecule like this compound.

1. Crystallization:

-

Objective: To grow single crystals of this compound of sufficient size and quality for X-ray diffraction.

-

Method:

-

Solvent Selection: Screen a variety of solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures) to find a suitable one in which this compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion (Hanging or Sitting Drop): This method involves equilibrating a drop of the this compound solution with a larger reservoir of a precipitant solution.

-

Hanging Drop: A small drop of the protein-ligand solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing the reservoir solution.

-

Sitting Drop: The drop is placed on a post within the well containing the reservoir solution.

-

-

Cooling: Slowly decrease the temperature of a saturated solution to induce crystallization.

-

2. Data Collection:

-

Objective: To obtain a high-quality diffraction pattern from the crystal.

-

Method:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooled in liquid nitrogen to minimize radiation damage.

-

X-ray Diffraction: The mounted crystal is placed in a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.

-

3. Structure Solution and Refinement:

-

Objective: To determine the electron density map and build an atomic model of this compound.

-

Method:

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The phase problem is solved using direct methods for small molecules.

-

Model Building and Refinement: An initial atomic model is built into the electron density map and then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique for elucidating the structure and conformation of molecules in solution. For this compound, both ¹H and ¹⁹F NMR are particularly informative.

1. Sample Preparation:

-

Objective: To prepare a solution of this compound suitable for NMR analysis.

-

Method:

-

Dissolve 1-5 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Add a small amount of a reference standard, such as DSS for D₂O or TMS for DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

2. ¹H NMR Spectroscopy:

-

Objective: To determine the proton chemical shifts and coupling constants to infer the ribose pucker and conformation of the exocyclic group.

-

Method:

-

Acquire a 1D ¹H NMR spectrum.

-

Analyze the coupling constants (J-values) between the ribose protons. The magnitude of ³J(H1'-H2') and ³J(H3'-H4') are indicative of the ribose pucker. A small ³J(H1'-H2') is characteristic of a C3'-endo conformation, while a large value suggests a C2'-endo conformation.

-

The coupling constants between H4' and the two H5' protons provide information about the conformation of the exocyclic C4'-C5' bond.

-

3. ¹⁹F NMR Spectroscopy:

-

Objective: To directly probe the environment of the fluorine atom.

-

Method:

-

Acquire a 1D ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is sensitive to its local electronic environment.

-

¹⁹F-¹H heteronuclear NOE (Nuclear Overhauser Effect) experiments can be used to determine through-space proximities between the fluorine atom and nearby protons, which can help to define the glycosidic torsion angle. An NOE between F2 and H1' would be indicative of a syn conformation, while an NOE between F2 and H2' would suggest an anti conformation.

-

4. 2D NMR Spectroscopy (COSY, NOESY):

-

Objective: To aid in the assignment of proton resonances and to obtain through-space distance information.

-

Method:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is essential for assigning the ribose proton resonances.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximities between protons. The presence or absence of specific NOEs between the base and sugar protons (e.g., H8/H6 to H1', H2', H3') is a powerful tool for determining the glycosidic torsion angle.

-

Conclusion

The structural and conformational analysis of this compound reveals a molecule with distinct stereoelectronic properties that influence its biological function. X-ray crystallographic data from protein-ligand complexes consistently show this compound adopting a C2'-endo ribose pucker and an anti glycosidic bond conformation. However, the potential for a C3'-endo pucker in solution, influenced by the 2-fluoro substituent, remains an important consideration. NMR spectroscopy provides the primary means for investigating the conformational dynamics of this compound in solution, with ¹H and ¹⁹F NMR techniques offering powerful tools for elucidating the ribose pucker, glycosidic torsion angle, and exocyclic group conformation. The detailed experimental protocols and analytical workflows presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the structure-activity relationships of this compound and to guide the design of next-generation nucleoside analogs.

The Dichotomous Impact of 2-Fluoroadenosine on Lymphocyte-Mediated Cytolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroadenosine (2-F-ara-A), the active metabolite of the widely used chemotherapeutic agent fludarabine, exerts a complex and often paradoxical influence on the cytolytic functions of lymphocytes. While primarily known for its lymphotoxic and immunosuppressive properties, emerging evidence suggests a nuanced interplay with the effector functions of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on lymphocyte-mediated cytolysis, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. This document aims to serve as a comprehensive resource for researchers and drug development professionals investigating immunomodulatory agents and their impact on anti-tumor and anti-viral immunity.

Introduction

Lymphocyte-mediated cytolysis, a cornerstone of the adaptive and innate immune response, is the process by which cytotoxic T lymphocytes and natural killer cells recognize and eliminate infected or malignant cells. The primary mechanisms governing this targeted killing are the directed release of cytotoxic granules containing perforin and granzymes, and the engagement of death receptor pathways, predominantly through the Fas ligand (FasL)/Fas interaction.[1]

This compound, a purine nucleoside analog, is a cornerstone in the treatment of various hematological malignancies. Its primary mechanism of action involves the inhibition of DNA synthesis, leading to apoptosis in rapidly dividing cells.[2] However, its impact extends beyond direct cytotoxicity to malignant cells, significantly affecting the function of the immune system. Understanding the precise effects of this compound on the cytolytic capacity of lymphocytes is critical for optimizing its therapeutic use and for the development of novel combination therapies that harness the power of the immune system.

Quantitative Analysis of this compound's Effect on Lymphocyte Cytolysis

The dose-dependent effect of this compound on lymphocyte-mediated cytolysis is a critical parameter for its clinical application. The following tables summarize the available quantitative data on its impact on Natural Killer (NK) cells and cytotoxic T lymphocytes (CTLs).

Table 1: Effect of this compound on Natural Killer (NK) Cell-Mediated Cytolysis

| Effector Cell Type | Target Cell Line | This compound (F-ara-AMP) Concentration (µM) | Observed Effect | Reference |

| Human Peripheral Blood NK Cells (from CLL patients) | K562 | 3 | Median Maximum Stimulation Index: 1.2 (Range: 0.9-1.5) | [3] |

| Human Peripheral Blood NK Cells (from CLL patients) | K562 | 30 | Median Maximum Stimulation Index: 1.2 (Range: 0.9-1.5) | [3] |

| Human Peripheral Blood NK Cells (from CLL patients) | K562 | 300 | Median Maximum Stimulation Index: 1.2 (Range: 0.9-1.5) | [3] |

| Human Peripheral Blood NK Cells (from CLL patients) | Autologous CLL cells | Not specified | Stimulated NK cell activity in 2 out of 5 patients | [3] |

Note: The stimulation index is a ratio of the lytic activity with the drug to the lytic activity without the drug. An index greater than 1 suggests a stimulatory effect.

Table 2: Effect of this compound on Cytotoxic T Lymphocyte (CTL)-Mediated Cytolysis

| Effector Cell Type | Target Cell Line | This compound Concentration | Observed Effect | Reference |

| Human CD4+ T cells (from CLL patients) | Allogeneic Dendritic Cells | Not specified (24h pre-treatment) | Increased proliferation upon stimulation (Untreated: 25.7% ± 5.1 vs. Treated: 43.4% ± 5.0) | [4] |

| Human CD8+ T cells (from CLL patients) | Allogeneic Dendritic Cells | Not specified (24h pre-treatment) | Increased proliferation upon stimulation (Untreated: 25.7% ± 5.1 vs. Treated: 43.4% ± 5.0) | [4] |

Note: While direct cytolysis data is limited, increased proliferation upon stimulation can be an indicator of enhanced potential for subsequent cytotoxic activity.

Experimental Protocols

The following sections detail the methodologies commonly employed to assess the impact of this compound on lymphocyte-mediated cytolysis.

In Vitro Treatment of Lymphocytes

Objective: To expose isolated lymphocytes to controlled concentrations of this compound prior to assessing their cytolytic function.

Protocol:

-

Isolation of Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients by Ficoll-Paque density gradient centrifugation. Subsequently, specific lymphocyte subsets (e.g., NK cells, CD8+ T cells) can be purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Isolated lymphocytes are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

Drug Incubation: this compound (or its prodrug, fludarabine) is added to the cell culture at various concentrations (e.g., 3, 30, 300 µM).

-

Incubation Period: Cells are incubated with the drug for a specified period, typically ranging from a few hours to 24-48 hours, depending on the experimental design.

-

Washing: Following incubation, the cells are washed multiple times with fresh media to remove any residual drug before being used in cytotoxicity assays.

Cytotoxicity Assays

3.2.1. Dye-Exclusion Assay

Objective: To quantify the percentage of target cells that have been killed by effector lymphocytes.

Protocol:

-

Target Cell Preparation: A target cell line (e.g., K562 for NK cells, or a specific tumor cell line for CTLs) is cultured and harvested.

-

Co-incubation: Effector cells (pre-treated with this compound or control) are co-incubated with target cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.

-

Staining: A viability dye, such as Trypan Blue or Propidium Iodide (PI), is added to the wells. These dyes can only penetrate the compromised membranes of dead cells.

-

Quantification: The percentage of stained (dead) target cells is determined by microscopy or flow cytometry.

3.2.2. Chromium-51 (⁵¹Cr) Release Assay

Objective: A classic method to measure cytotoxicity by quantifying the release of a radioactive label from lysed target cells.

Protocol:

-

Target Cell Labeling: Target cells are incubated with ⁵¹Cr, which is taken up into the cytoplasm.

-

Washing: Labeled target cells are washed to remove extracellular ⁵¹Cr.

-

Co-incubation: Effector cells are co-incubated with the labeled target cells at various E:T ratios.

-

Incubation: The plate is incubated for 4-6 hours.

-

Supernatant Collection: The plate is centrifuged, and the supernatant from each well is collected.

-

Measurement of Radioactivity: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.

-

Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Signaling Pathways and Mechanisms of Action

This compound's impact on lymphocyte-mediated cytolysis is not solely due to its effect on DNA synthesis but also involves the modulation of key signaling pathways that regulate lymphocyte activation and effector function.

The Perforin/Granzyme Pathway

This is the primary mechanism of cytotoxicity for both CTLs and NK cells.[1] Upon recognition of a target cell, cytotoxic granules polarize to the immunological synapse and release their contents, including perforin, which forms pores in the target cell membrane, and granzymes, which enter the target cell and induce apoptosis.

Figure 1: The Perforin/Granzyme Cytotoxicity Pathway.

While direct evidence is still emerging, it is hypothesized that this compound may modulate the expression or release of perforin and granzymes, thereby affecting the efficiency of this killing mechanism.

The Fas/FasL Pathway

This pathway involves the interaction of Fas ligand (FasL) expressed on the surface of activated CTLs and NK cells with the Fas receptor (CD95) on target cells.[5][6] This engagement triggers a caspase cascade in the target cell, leading to apoptosis.

Figure 2: The Fas/FasL-Mediated Apoptosis Pathway.

The effect of this compound on the expression of FasL on cytotoxic lymphocytes is an area of active investigation. Any alteration in FasL levels could significantly impact the ability of these cells to induce apoptosis in target cells.

Intracellular Signaling: STAT1 and NF-κB Pathways

This compound has been shown to interfere with critical intracellular signaling pathways that are essential for lymphocyte function.

-

STAT1 Inhibition: Fludarabine has been reported to inhibit the activation of STAT1 (Signal Transducer and Activator of Transcription 1), a key transcription factor in the interferon signaling pathway that is crucial for cell-mediated immunity.

-

NF-κB Inhibition: In certain malignant T-cells, fludarabine has been shown to block the nuclear translocation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a pivotal transcription factor for inflammatory and immune responses.[2]

Figure 3: Inhibition of STAT1 and NF-κB Pathways by this compound.

Discussion and Future Directions

The available data paint a complex picture of this compound's effect on lymphocyte-mediated cytolysis. While it is a potent inducer of lymphopenia, it does not uniformly suppress the function of all lymphocyte subsets. The observation that it may spare and even stimulate NK cell activity in some contexts is particularly intriguing and warrants further investigation.[3] Similarly, the finding that surviving T-cells may exhibit a more responsive phenotype suggests that the timing of fludarabine administration in chemoimmunotherapy regimens could be critical.[4]

A significant gap in the current literature is the lack of comprehensive, quantitative data on the direct effect of this compound on CTL-mediated killing. Future research should focus on generating dose-response curves and IC50 values for CTLs against various target cells. Furthermore, a deeper understanding of how this compound directly modulates the expression and function of key cytotoxic molecules like perforin, granzymes, and FasL is needed.

Conclusion

This compound's role in modulating lymphocyte-mediated cytolysis is multifaceted. While its lymphotoxic effects are well-established, its ability to spare and potentially enhance the function of certain cytotoxic lymphocyte populations presents exciting opportunities for therapeutic innovation. A more granular understanding of its dose-dependent effects and its precise molecular targets within the cytolytic machinery will be instrumental in designing more effective and personalized cancer therapies. This technical guide provides a foundation for further exploration in this critical area of immuno-oncology.

References

- 1. columbia.edu [columbia.edu]

- 2. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural killer cell activity in chronic lymphocytic leukemia patients treated with fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fludarabine modulates composition and function of the T cell pool in patients with chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T Cell–specific Ablation of Fas Leads to Fas Ligand–mediated Lymphocyte Depletion and Inflammatory Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using 2-Fluoroadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenosine is a purine nucleoside analog that has demonstrated significant cytotoxic effects in various cancer cell lines. As a structural analog of adenosine, it interferes with essential cellular processes, leading to cell death. Its mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis, making it a compound of interest in cancer research and drug development. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays and offer insights into its mechanism of action.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism. Upon cellular uptake, it is phosphorylated to its triphosphate form, 2-fluoro-adenosine triphosphate (2-F-ATP). This metabolite acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent DNA damage.

Furthermore, this compound and its analogs have been shown to directly impact mitochondrial integrity. This leads to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm.[1] The release of cytochrome c triggers the activation of the caspase cascade, a key signaling pathway in programmed cell death, ultimately leading to apoptosis.

Data Presentation: In Vitro Cytotoxicity of this compound and its Analogs

The following table summarizes the cytotoxic activity of this compound and its related analogs in various cell lines. This data provides a reference for the expected effective concentrations in similar in vitro studies.

| Compound | Cell Line | Assay Type | Endpoint | Value |

| 2'-Deoxy-2'-fluoroadenosine | Trichomonas vaginalis | MIC Assay | MIC | ~1-3 µM[2] |

| Adenosine Analogs | Peripheral Blood Lymphocytes | Not Specified | Toxic Concentration | 0.3-20 µM |

| Clofarabine | Chronic Lymphocytic Leukemia (CLL) cells | MTT Assay | EC50 (median) | 0.08 µM[3] |

| Clofarabine | Leukemia Patient Mononuclear Cells | MTT Assay | EC50 (median) | 0.12 µM[3] |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO or PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection using Annexin V-FITC Staining